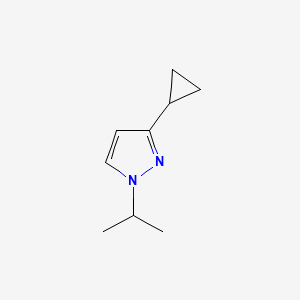

3-Cyclopropyl-1-isopropyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

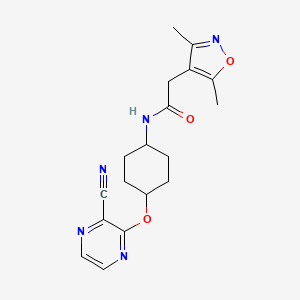

3-Cyclopropyl-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . It is used for research purposes . The molecular formula of this compound is C9H14N2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, one cyclopropyl group, and one isopropyl group . The molecular weight of this compound is 150.22 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 112-114℃ (8 Torr), a density of 1.215±0.06 g/cm3 (20 ºC 760 Torr), and a flash point of 126.9±11.7℃ . It is a solid compound .科学的研究の応用

Synthesis and Reactivity

Synthetic Pathways

The synthesis of pyrazole derivatives, including those with cyclopropyl groups, often involves 1,3-dipolar cycloaddition reactions. For instance, Hamdi et al. (2005) described the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, yielding 3H-pyrazoles. This method highlights the versatility of cyclopropyl and pyrazole functionalities in synthesizing structurally diverse compounds with potential application in various fields of chemistry (Hamdi, Dixneuf, & Khemiss, 2005).

Functionalization and Reactivity

The reactivity of pyrazoles bearing a cyclopropyl group has been explored in palladium-catalyzed direct arylations. Sidhom et al. (2018) demonstrated that pyrazole derivatives with a cyclopropyl group at the C3-position could undergo palladium-catalyzed direct C4-arylations without decomposing the cyclopropyl unit. This finding opens pathways for the development of new synthetic methods and the functionalization of pyrazole derivatives (Sidhom, Soulé, Doucet, & Allouche, 2018).

Material Science and Catalysis

Catalytic Applications

Pyrazole derivatives have been investigated for their potential catalytic properties. For instance, the study by Korotkov et al. (2007) on the GaCl3-catalyzed insertion of diazene derivatives into the cyclopropane ring, leading to pyrazolidine derivatives, showcases the potential of pyrazole and cyclopropyl-containing compounds in catalysis and organic synthesis (Korotkov, Larionov, Hofmeister, Magull, & de Meijere, 2007).

Advanced Organic Chemistry and New Materials

Advanced Synthesis

The versatility of pyrazole derivatives, especially those with cyclopropyl groups, in synthesizing new materials is notable. Guesmi and Hamadi (2021) developed a regiospecific synthesis of 1H-pyrazole derivatives via 1,3-dipolar cycloaddition, utilizing ultrasound-assisted preparation to enhance yields. This approach could be pivotal in designing new materials and chemicals with specialized properties (Guesmi & Hamadi, 2021).

Safety and Hazards

将来の方向性

The future directions for research on 3-Cyclopropyl-1-isopropyl-1H-pyrazole and other pyrazole derivatives could involve the development of greener and more economical synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in various fields .

特性

IUPAC Name |

3-cyclopropyl-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)11-6-5-9(10-11)8-3-4-8/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRQHZSCGSZPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-(p-tolyl)acetamide](/img/structure/B2736370.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2736374.png)

![[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2736375.png)

![5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2736376.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2736383.png)

![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)

![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)